Amiodarone N-oxide

Description

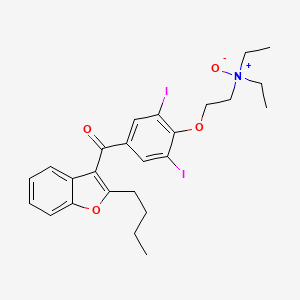

Structure

3D Structure

Properties

Molecular Formula |

C25H29I2NO4 |

|---|---|

Molecular Weight |

661.3 g/mol |

IUPAC Name |

2-[4-(2-butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]-N,N-diethylethanamine oxide |

InChI |

InChI=1S/C25H29I2NO4/c1-4-7-11-22-23(18-10-8-9-12-21(18)32-22)24(29)17-15-19(26)25(20(27)16-17)31-14-13-28(30,5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 |

InChI Key |

HFKWXDIWKIYSGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCC[N+](CC)(CC)[O-])I |

Origin of Product |

United States |

Position of Amiodarone N Oxide Within the Metabolic Landscape of Amiodarone

The metabolism of amiodarone (B1667116) is a complex process primarily occurring in the liver, involving multiple enzymatic pathways. wikipedia.org Amiodarone is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8. wikipedia.orgnih.gov This process, known as Phase I metabolism, involves the introduction or exposure of polar functional groups, making the compound more water-soluble and easier to excrete. drughunter.com

One of the key metabolic transformations of amiodarone is N-oxidation, which leads to the formation of Amiodarone N-oxide. This reaction specifically targets the tertiary amine group within the amiodarone molecule. mdpi.comveeprho.com While N-dealkylation to form desethylamiodarone (B1670286) (DEA) is a major metabolic route, N-oxidation represents another important pathway. researchgate.netnih.gov

The formation of this compound is catalyzed by flavin-containing monooxygenase (FMO) enzymes and cytochrome P450s. mdpi.comhyphadiscovery.com The resulting N-oxide metabolite can be considered alongside other significant metabolites of amiodarone, as detailed in the table below.

Table 1: Key Metabolites of Amiodarone

| Metabolite Name | Abbreviation | Metabolic Pathway |

|---|---|---|

| Desethylamiodarone | DEA | N-deethylation |

| Di-desethylamiodarone | DDEA | N-deethylation |

| This compound | N-oxidation | |

| ω-carboxylate amiodarone | ω-carboxylation | |

| 2-hydroxylamiodarone | Hydroxylation |

This table summarizes the primary metabolites of amiodarone and their corresponding metabolic pathways.

Academic Significance of N Oxide Metabolite Investigation in Drug Metabolism

Enzymatic N-Oxidation of Amiodarone: Mechanistic Pathways and Catalytic Systems

The biotransformation of amiodarone into this compound is predominantly an enzymatic process occurring in the liver. Two major superfamilies of metabolic enzymes, the Flavin-containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) enzymes, are implicated in the metabolism of xenobiotics containing nitrogen. Research has elucidated their distinct roles in the N-oxidation of amiodarone.

The N-oxidation of amiodarone is primarily catalyzed by the Flavin-containing Monooxygenase (FMO) system. FMOs are microsomal enzymes that specialize in the oxygenation of soft nucleophiles, such as the tertiary amine nitrogen present in the amiodarone molecule. The catalytic cycle involves the FMO enzyme, utilizing NADPH and molecular oxygen to form a stable flavin-hydroperoxy intermediate (FAD-OOH). This potent oxidizing species then transfers an oxygen atom directly to the nitrogen substrate, yielding the N-oxide metabolite and water, and regenerating the FAD cofactor for the next cycle .

Studies utilizing human liver microsomes (HLM) have demonstrated that the formation of this compound is a high-affinity process characteristic of FMO activity. The differentiation between FMO and CYP enzyme activity was established through several key experiments:

Heat Inactivation: FMOs are notably heat-labile, losing activity when pre-incubated at temperatures around 50°C, whereas CYP enzymes are more heat-stable. In experiments with HLM, heat pre-treatment significantly diminished the rate of this compound formation, pointing to FMOs as the primary catalysts .

Chemical Inhibition/Substrate Competition: Methimazole, a classic FMO substrate, competitively inhibited the N-oxidation of amiodarone. Conversely, ketoconazole (B1673606), a potent inhibitor of the CYP3A4 enzyme, had a negligible effect on the formation of this compound .

Kinetic analyses have identified FMO3 as the principal isoform responsible for amiodarone N-oxidation in the human liver, with FMO1 also showing catalytic capability. The reaction follows Michaelis-Menten kinetics, and the parameters determined from studies with HLM and purified recombinant FMOs are summarized below .

| Enzyme System | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLM) | 2.5 ± 0.5 | 0.13 ± 0.01 | |

| Purified Human FMO1 | 7.7 ± 1.6 | 0.45 ± 0.03 | |

| Purified Human FMO3 | 1.5 ± 0.2 | 1.55 ± 0.06 |

While FMOs are the primary drivers of amiodarone N-oxidation, the Cytochrome P450 (CYP) superfamily is the principal catalyst for other major metabolic pathways of amiodarone, most notably N-deethylation to form desethylamiodarone (DEA) [2, 3]. The main CYP isoforms involved in this dealkylation reaction are CYP3A4 and CYP2C8 [4, 5, 7].

The potential contribution of CYP enzymes to the direct formation of this compound has been investigated and appears to be minimal. Evidence from in vitro studies using HLM shows that the rate of N-oxide formation is largely unaffected by potent CYP inhibitors like ketoconazole . Furthermore, studies with recombinant CYP enzymes, which are highly active in producing DEA from amiodarone, show negligible to non-existent activity for the production of this compound .

The distinct roles of these two enzyme systems are highlighted in the table below, which compares the primary metabolic reactions they catalyze for amiodarone and their relative contributions.

| Enzyme System | Primary Metabolic Reaction | Primary Metabolite Formed | Relative Contribution to N-Oxide Formation | Key References |

|---|---|---|---|---|

| Flavin-Containing Monooxygenases (FMOs) | N-Oxygenation | This compound | Major | |

| Cytochrome P450 (CYP3A4, CYP2C8) | N-Deethylation | Desethylamiodarone (DEA) | Minimal / Negligible | [1, 5, 6] |

Laboratory Synthesis Strategies for this compound Reference Standards

The quantitative analysis of this compound in biological matrices requires a pure, authenticated reference standard for method development, validation, and calibration. The synthesis of this compound is typically achieved through the direct chemical oxidation of the tertiary amine group of amiodarone .

A common and effective laboratory method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The synthesis protocol, as described in the literature for the preparation of an analytical standard, involves the following key steps :

Dissolution: Amiodarone hydrochloride is dissolved in a suitable organic solvent, such as dichloromethane.

Oxidation: A solution of m-CPBA in the same solvent is added dropwise to the amiodarone solution at a controlled temperature, often at 0°C or room temperature, to manage the exothermic reaction. The reaction mixture is stirred for a specified period to ensure complete conversion.

Quenching and Extraction: After the reaction is complete, the excess m-CPBA is quenched. The reaction mixture is then washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove the resulting meta-chlorobenzoic acid and any unreacted m-CPBA.

Purification: The crude product in the organic layer is isolated. Purification is typically achieved using column chromatography on silica (B1680970) gel to separate the desired this compound from unreacted amiodarone and other by-products.

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which verify the addition of an oxygen atom to the nitrogen of the diethylaminoethyl moiety.

This synthetic strategy provides a reliable means of producing the high-purity this compound required for rigorous bioanalytical studies.

Advanced Analytical Methodologies for Amiodarone N Oxide Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of Amiodarone (B1667116) N-oxide, providing the necessary separation from the parent drug, other metabolites, and endogenous matrix components. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of amiodarone and its metabolites. nih.govnih.gov Methods have been developed for their simultaneous measurement in biological fluids like serum and plasma. nih.govnih.gov While many established HPLC methods focus on amiodarone and its major metabolite, N-desethylamiodarone (DEA), the principles are directly applicable to the separation and quantification of Amiodarone N-oxide. Reference standards for "this compound Hydrochloride" are commercially available, facilitating method development and validation. lgcstandards.comlgcstandards.com

Separation is typically achieved using reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. researchgate.netscielo.br A stability-indicating HPLC method developed for amiodarone and its impurities utilized an Agilent Zorbax Eclipse XDB-C18 column with a gradient elution of acetate (B1210297) buffer and a methanol-acetonitrile mixture. scielo.br

Various detection modalities can be coupled with HPLC for analysis:

UV Detection: Ultraviolet (UV) detection is commonly used, with monitoring typically performed at a wavelength of 240 nm, where amiodarone and its metabolites exhibit strong absorbance. researchgate.netscielo.br The limit of detection for amiodarone and N-desethylamiodarone using HPLC-UV has been reported to be 15 ng/ml and 10 ng/ml, respectively. researchgate.net

Chemiluminescent (CL) Detection: A novel HPLC method with post-column chemiluminescent detection has been developed. nih.gov This technique is based on the photolysis of the analytes into products that are active in a tris(2,2'-bipyridyl)ruthenium(III) CL system, offering high sensitivity with detection limits for amiodarone as low as 0.02 µg/mL. nih.gov

The table below summarizes representative HPLC conditions used for the analysis of amiodarone and its metabolites.

| Parameter | HPLC-UV scielo.br | HPLC-UV nih.gov | HPLC-CL nih.gov |

| Column | Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) | Reverse-phase | Mediterranea C18 |

| Mobile Phase | Gradient of 50 mM acetate buffer (pH 5.5) and Methanol-Acetonitrile (3:4, v/v) | Isocratic | Isocratic; Methanol and 0.017 mol/L ammonium (B1175870) sulfate (B86663) buffer (pH 6.8) |

| Detection | UV at 240 nm | UV-Visible | Chemiluminescence |

| Application | Stability-indicating assay for tablets | Measurement in serum | Determination in serum and pharmaceutical formulations |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. nih.govtandfonline.com UPLC is particularly well-suited for complex metabolic profiling studies.

UPLC systems are almost invariably coupled with mass spectrometry (UPLC-MS) for the analysis of amiodarone metabolites, as this combination provides the high-resolution separation needed to resolve complex mixtures and the specificity required for confident identification. researchgate.netnih.gov In studies aimed at identifying the full metabolic profile of amiodarone in biological matrices like rat plasma, urine, and human bile, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) has proven to be an invaluable tool. nih.govtandfonline.comresearchgate.netnih.gov These studies have successfully identified dozens of metabolites, generated through pathways including N-desethylation, hydroxylation, de-iodination, and glucuronidation, demonstrating the power of UPLC to separate these closely related compounds prior to detection. nih.govtandfonline.comnih.gov

Mass Spectrometry Applications for Identification and Quantitation

Mass spectrometry (MS) is the definitive technique for the identification and sensitive quantification of this compound. Its ability to determine the mass-to-charge ratio of a molecule and its fragments provides structural information and allows for highly specific detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its superior sensitivity and specificity. nih.gov Several LC-MS/MS methods have been developed and validated for the simultaneous determination of amiodarone and N-desethylamiodarone in plasma, serum, and even environmental samples like sewage sludge. nih.govresearchgate.netresearchgate.net These methods often employ stable isotope-labeled internal standards (e.g., amiodarone-D4) to ensure high accuracy and precision. nih.gov

A sensitive and specific LC-MS/MS method using electrospray ionization (ESI) and an ion trap detector was developed for quantification in human plasma after solid-phase extraction. researchgate.net Another study reported a stable isotope dilution LC-MS/MS assay with a rapid 4.0-minute run time, achieving a lower limit of quantification of 7.5 µg/L for amiodarone in plasma. nih.gov The high sensitivity of LC-MS/MS allows for detection at the pg/mL level. chem-agilent.com

A specific LC/MS³ method has been developed for the general identification of N-oxide functional groups in drug metabolites. nih.gov This technique uses ion-molecule reactions with tri(dimethylamino)borane (TDMAB) in an ion trap, which selectively derivatizes protonated N-oxides to give a distinct product ion, confirming the presence of the N-oxide group. nih.gov

The table below details the performance characteristics of various LC-MS/MS methods.

| Method | Matrix | LLOQ (Amiodarone) | LLOQ (DEA) | Linearity Range (Amiodarone) | Reference |

| LC-ESI-MS/MS | Horse Plasma | 5 ng/ml | 5 ng/ml | Not Specified | researchgate.net |

| LC-ESI-MS/MS | Human Plasma | 7.5 µg/L | 2.5 µg/L | 0.01-40.0 mg/L | nih.gov |

| LC-QTOF-MS | Sewage Sludge | <10 ng/g | <10 ng/g | up to 2500 ng/g | researchgate.net |

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, typically with mass accuracy below 3 ppm. sciex.com This capability is crucial for identifying unknown metabolites by allowing for the determination of their elemental composition. sciex.comsciex.com

UPLC-Q-TOF MS has been extensively used for untargeted metabolomics approaches to profile all detectable amiodarone metabolites in biological samples. nih.govtandfonline.comresearchgate.net In one study, 49 amiodarone metabolites were identified in rat plasma and urine, generated via metabolic reactions such as N-desethylation, hydroxylation, and de-iodination. nih.govtandfonline.com Another study identified 33 metabolites in human bile. researchgate.netnih.gov

One investigation specifically used a Q-TOF system to study amiodarone stability under oxidative stress. sciex.com An oxidized metabolite with a mass-to-charge ratio (m/z) of 662.0239 was detected. sciex.com The high-quality MS/MS data generated by the Q-TOF instrument was then used to distinguish between four possible isomers with identical mass and confirm the site of oxidation. sciex.comsciex.com This approach is directly applicable to the structural confirmation of this compound.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS/MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no preparation, completely avoiding the need for chromatographic separation. nih.govnih.gov This makes it an ultra-high throughput method, ideal for rapid screening applications. nih.gov

A DART-MS/MS method was developed and validated for the simultaneous and rapid determination of amiodarone and other anti-arrhythmic drugs in human serum. nih.govnih.govresearchgate.net After a simple protein precipitation step, the sample is ionized directly by the DART source. The total analysis time per sample is approximately 30 seconds. nih.govnih.gov The method demonstrated excellent linearity, accuracy (86.1–109.9%), and precision (≤ 14.3%). nih.govresearchgate.net When compared to a conventional LC-MS/MS method, the results showed a relative error within ±13%, highlighting the potential of DART-MS/MS for rapid quantitative analysis in clinical settings. nih.govnih.govresearchgate.net

Method Development and Validation Parameters Specific to this compound

Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, this would involve demonstrating performance characteristics analogous to those established for amiodarone and N-desethylamiodarone.

Establishing linearity is crucial for quantitative analysis. This is achieved by analyzing a series of standards of known concentrations to generate a calibration curve. The linear range is the concentration span over which the instrument's response is directly proportional to the analyte concentration. For amiodarone and N-desethylamiodarone, methods using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated excellent linearity over the therapeutically relevant concentrations.

A typical calibration curve is established by plotting the peak area response against the nominal concentration of the standards. The relationship is then assessed using a least-squares linear regression analysis, with a correlation coefficient (r²) value greater than 0.99 considered indicative of a strong linear relationship. researchgate.net

Table 1: Examples of Established Linearity for Amiodarone and Related Compounds

| Analyte(s) | Analytical Method | Linear Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|

| Amiodarone, N-desethylamiodarone | HPLC | 0.1–15 µg/mL | ≥ 0.995 | researchgate.net |

| Amiodarone, N-desethylamiodarone | UPLC-MS/MS | 1–200 ng/mL (Amiodarone) 0.1–20 ng/mL (N-desethylamiodarone) | Not Specified | arabjchem.org |

| Amiodarone, N-desethylamiodarone | HPLC | 0.05–6.0 mg/L | Not Specified | nih.gov |

| Amiodarone, N-desethylamiodarone | HPLC-UV | 0.3–6.0 mg/L | Not Specified | oup.comscispace.com |

Accuracy refers to the closeness of the measured value to the true value, often reported as percent recovery or relative error (%RE). Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample; it is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). These parameters are evaluated at both intra-day (within a single day) and inter-day (over several days) levels.

For amiodarone and N-desethylamiodarone, accuracy is commonly assessed by analyzing quality control (QC) samples at low, medium, and high concentrations, with acceptance criteria for recovery typically falling between 85% and 115%. Precision is generally accepted when the %RSD is below 15%. arabjchem.org

Table 2: Examples of Accuracy and Precision Data for Amiodarone and N-desethylamiodarone

| Analyte(s) | Parameter | Concentration Range | Result | Source |

|---|---|---|---|---|

| Amiodarone, N-desethylamiodarone | Intra- and Inter-day Accuracy (%RE) | 0.1–200 ng/mL | -14.8% to 10.9% | arabjchem.org |

| Amiodarone, N-desethylamiodarone | Intra- and Inter-day Precision (%RSD) | 0.1–200 ng/mL | ≤ 13.3% | arabjchem.org |

| Amiodarone, N-desethylamiodarone | Between-run Precision (%CV) | 0.5–3.0 mg/L | 3.1% to 6.4% | nih.gov |

| Amiodarone | Mean Overall Accuracy | 0.10–10.00 µg/mL | 96.9% ± 9.1% | cdnsciencepub.com |

| N-desethylamiodarone | Mean Overall Accuracy | 0.10–7.50 µg/mL | 99.8% ± 4.8% | cdnsciencepub.com |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For LC-MS/MS methods, the LOQ is often determined as the lowest point on the calibration curve that meets acceptance criteria for accuracy (within ±20% of nominal) and precision (RSD ≤ 20%). arabjchem.org

Table 3: Examples of Sensitivity and LOQ for Amiodarone and N-desethylamiodarone

| Analyte(s) | Parameter | Value | Matrix | Analytical Method | Source |

|---|---|---|---|---|---|

| Amiodarone | LOQ | 1.0 ng/mL | Rat Plasma | UPLC-MS/MS | arabjchem.org |

| N-desethylamiodarone | LOQ | 0.1 ng/mL | Rat Plasma | UPLC-MS/MS | arabjchem.org |

| Amiodarone, N-desethylamiodarone | LOD | 0.05 mg/L | Serum | HPLC | nih.gov |

| Amiodarone, N-desethylamiodarone | LOQ | <10 ng/g | Sludge | LC-MS/MS | nih.gov |

| Amiodarone, N-desethylamiodarone | LOQ | 0.1 µg/mL | Rat Plasma & Tissues | HPLC | researchgate.net |

Sample Preparation Techniques for Biological Matrices Containing this compound

The complexity of biological matrices such as plasma, serum, and tissue homogenates necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest prior to analysis. The choice of technique depends on the matrix, the required sensitivity, and the analytical method.

Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile (B52724) is added to the plasma or serum sample. arabjchem.org This denatures and precipitates proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be injected directly or after an evaporation and reconstitution step.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. For amiodarone and its metabolites, LLE has been effectively used to extract the compounds from plasma and tissue homogenates. researchgate.netoup.com The procedure involves adding an organic solvent to the sample, vortexing to facilitate transfer of the analyte into the organic phase, and then separating the layers via centrifugation. The organic layer is then evaporated and the residue is reconstituted in the mobile phase for analysis. oup.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices. The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is selectively eluted with a small volume of solvent. For amiodarone and its metabolites, reversed-phase sorbents like C8 and C18 are commonly used. sigmaaldrich.comtandfonline.comtandfonline.com This method offers high recovery rates and produces clean extracts. nih.govtandfonline.com One study highlighted the use of Empore™ C8 extraction disk cartridges, which require minimal solvent and avoid time-consuming evaporation steps by eluting the drugs directly with the HPLC mobile phase. nih.govsigmaaldrich.com

Table 4: Summary of Sample Preparation Techniques

| Technique | Description | Typical Matrix | Advantages | Source |

|---|---|---|---|---|

| Protein Precipitation | Precipitation of proteins using an organic solvent (e.g., acetonitrile). | Plasma, Serum | Fast, simple, requires minimal solvent. | arabjchem.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between aqueous sample and an immiscible organic solvent. | Plasma, Urine, Bile, Tissue Homogenates | Effective cleanup, good recovery. | researchgate.netoup.comnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent (e.g., C8, C18) and selectively eluted. | Serum, Plasma | High recovery, clean extracts, potential for automation. | nih.govsigmaaldrich.comnih.gov |

| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a sorbent and packed into a column for extraction and cleanup. | Sludge, Soil, Tissues | Integrates extraction and cleanup, effective for solid/viscous matrices. | nih.govnih.gov |

Preclinical Pharmacokinetic and Disposition Investigations of Amiodarone N Oxide

In Vitro Metabolic Disposition Studies

In vitro models are crucial for elucidating the metabolic pathways and cellular fate of drug compounds. Studies using subcellular fractions and cellular systems have provided foundational knowledge on the biotransformation of amiodarone (B1667116) and its metabolites.

The liver is the primary site of amiodarone metabolism. In vitro studies utilizing hepatic microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, have been instrumental in identifying the biotransformation pathways of amiodarone. The principal metabolic route is N-deethylation, which leads to the formation of its major active metabolite, N-desethylamiodarone (DEA). nih.gov This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and CYP2C8 isoforms. drugbank.comnih.gov

Amiodarone N-oxide has been identified as a metabolite of amiodarone. researchgate.net The formation of N-oxides from xenobiotics is a common phase I metabolic reaction, often catalyzed by two main enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenase (FMO) system. optibrium.comresearchgate.net FMOs are particularly known for the oxygenation of soft nucleophiles, such as the nitrogen atoms in tertiary amines like amiodarone. nih.govnih.gov While the involvement of these enzyme systems in the N-oxidation of many compounds is well-established, specific studies detailing the kinetics and the precise enzymatic mechanisms (i.e., the specific FMO or CYP isozymes) responsible for this compound formation in human or animal hepatic fractions are not extensively detailed in the available literature.

Metabolite identification studies have confirmed the presence of numerous amiodarone metabolites, but often focus on the more abundant products like DEA. researchgate.net Research using rat liver microsomes, as well as rat and human liver S9 fractions, has successfully characterized a multitude of metabolites, though quantitative data on the rate of N-oxide formation relative to other pathways remains limited. researchgate.net

Table 1: Key In Vitro Systems for Studying Amiodarone Metabolism

| In Vitro System | Key Enzymes Present | Primary Amiodarone Pathway Studied | Reference |

|---|---|---|---|

| Hepatic Microsomes | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) | N-deethylation to N-desethylamiodarone (DEA) | nih.gov |

| S9 Fraction | Microsomal and cytosolic enzymes | Broader metabolite profiling, including Phase I and some Phase II reactions | researchgate.net |

| Cultured Hepatocytes | Full complement of cellular metabolic machinery | Overall metabolic clearance and metabolite formation | bohrium.com |

| Recombinant Enzymes | Specific CYP or FMO isoforms | Reaction phenotyping to identify specific enzyme contributions | nih.gov |

Amiodarone and its primary metabolite, N-desethylamiodarone (DEA), are highly lipophilic and are known to accumulate extensively within tissues. drugbank.com Cellular models, such as cultured human skin fibroblasts and hepatocyte models (e.g., HepaRG and primary human hepatocytes), have been used to investigate the mechanisms behind this accumulation. bohrium.comnih.gov

These studies reveal that amiodarone and DEA, as cationic amphiphilic drugs, are efficiently taken up by cells. nih.gov Their accumulation is largely attributed to sequestration within acidic intracellular compartments, primarily lysosomes, a phenomenon often referred to as "lysosomal trapping." nih.govnih.gov This process can lead to intracellular concentrations in the millimolar range, orders of magnitude higher than extracellular levels. nih.gov The accumulation within lysosomes is also linked to the development of phospholipidosis, a condition characterized by the intracellular storage of phospholipids. nih.govmdpi.com

While the intracellular disposition of amiodarone and DEA is well-characterized, specific research focusing on the disposition and intracellular accumulation of this compound is not prominently featured in the reviewed literature. However, it is plausible that as a metabolite formed within the cell or taken up from the extracellular space, it would also be subject to the same physicochemical principles governing the distribution of the parent drug, potentially leading to its accumulation in similar intracellular compartments. Studies using advanced rodent brain cell cultures have detected the formation of DEA after repeated exposure to amiodarone, indicating metabolic capability within these models, but specific data on the N-oxide metabolite was not reported. nih.gov

In Vivo Disposition and Metabolite Fate in Animal Models

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism context. Pharmacokinetic studies of amiodarone have been conducted in various species, providing insights into its complex disposition.

Following administration in animal models, amiodarone exhibits variable absorption and is extensively distributed into tissues due to its high lipophilicity. nih.gov High concentrations of the parent drug and its major metabolite, DEA, are typically found in adipose tissue, liver, lung, and spleen. drugbank.comnih.gov The elimination of amiodarone is slow, with a very long half-life, and occurs primarily through hepatic metabolism and subsequent biliary excretion. drugbank.comnih.gov

Studies in various animal species have characterized these properties for the parent drug:

Rat: After intravenous administration, amiodarone distributes extensively into tissues, with the highest concentrations found in the liver, kidney, and heart. nih.gov It accumulates significantly in adipose tissue. nih.gov

Dog: Amiodarone and DEA accumulate extensively in the myocardium. nih.gov

Rabbit: In vitro studies show significant metabolism in rabbit liver microsomes. nih.gov

Swine: The swine model is considered highly translatable to human cardiovascular physiology and has been used to study the pharmacokinetics of amiodarone in overdose scenarios. mdpi.com

Significant species differences in drug metabolism are common, and amiodarone is no exception. In vitro investigations have highlighted these variations. For instance, a comparative study using hepatic microsomes revealed a notable difference in the metabolic profile of amiodarone between rabbits and rats. nih.gov While both species produced the primary metabolite DEA, incubations with rabbit liver microsomes resulted in the detection of three additional, unidentified metabolites that were absent in incubations with rat tissues. nih.gov

This suggests that certain metabolic pathways, potentially including N-oxidation, may be more or less prominent depending on the species. The activity of specific hydroxylase enzymes has been proposed as a source of the species-dependent metabolism of amiodarone. researchgate.net However, comparative in vivo studies that specifically quantify the formation and disposition of this compound across different animal species have not been identified, limiting a direct comparison of its biotransformation and fate.

Table 2: Known Amiodarone Metabolites Identified in Different Species/Systems

| Species/System | Major Metabolite(s) | Other Known Metabolites | Reference |

|---|---|---|---|

| Human (in vivo) | N-desethylamiodarone (DEA) | Di-N-desethylamiodarone, Deaminated amiodarone, Hydroxylated metabolites, ω-carboxylate amiodarone, this compound, Glucuronide conjugates | researchgate.netnih.gov |

| Rat (in vitro) | N-desethylamiodarone (DEA) | DEA is the only metabolite reported in this study | nih.gov |

| Rabbit (in vitro) | N-desethylamiodarone (DEA) | Three additional unidentified metabolites | nih.gov |

The elimination of amiodarone and its metabolites occurs almost exclusively via the liver, with biliary excretion being the principal route for removal from the body. drugbank.comnih.gov Renal excretion of the unchanged drug is negligible. nih.gov

Comprehensive analyses of human bile from patients treated with amiodarone have revealed a complex metabolic profile. One study using advanced mass spectrometry techniques identified 33 distinct metabolites in human bile, comprising 22 phase I and 11 phase II metabolites. nih.gov The major metabolites found in bile were DEA and ω-carboxylate amiodarone. nih.gov Importantly, "N-oxide amiodarone" is listed among the previously known metabolites of the drug, indicating its recognition as part of the metabolic profile, and its excretion via the biliary pathway is highly probable given this is the main elimination route for amiodarone-related compounds. researchgate.net

Molecular and Cellular Research on Amiodarone N Oxide S Biological Role

Mechanistic Evaluation of Amiodarone (B1667116) N-oxide's Enzymatic and Receptor Interactions

Investigation of Cytochrome P450 Enzyme Modulation by Amiodarone N-oxide

Assessment of this compound's Potential for Metabolic Intermediate Complex Formation

The formation of metabolic intermediate (MI) complexes with CYP enzymes is a mechanism that can lead to time-dependent inhibition of drug metabolism. While this phenomenon has been explored for some metabolites of amiodarone, there is no available research specifically assessing the potential of this compound to form such complexes.

Studies on this compound's Intrinsic Biological Activity

Comparative Analysis of Biological Potency of this compound with Amiodarone and Desethylamiodarone (B1670286)

The biological activities of amiodarone and its major active metabolite, desethylamiodarone, have been extensively compared, with studies elucidating their respective contributions to the therapeutic and adverse effects of the parent drug. In contrast, scientific literature lacks a comparative analysis of the biological potency of this compound. Consequently, no data table or detailed research findings can be provided to compare its effects with those of amiodarone and desethylamiodarone.

Exploration of Specific Molecular Targets or Signal Transduction Pathway Engagement by this compound

The molecular pharmacology of amiodarone is complex, involving the modulation of various ion channels and signaling pathways. However, dedicated research to identify and characterize specific molecular targets or the engagement of signal transduction pathways by this compound has not been reported in the available scientific literature.

Q & A

Q. How can conflicting results about this compound’s transporter dependence be reconciled?

- Methodological Answer: Replicate transport assays using isogenic cell lines (e.g., OCT1-transfected vs. wild-type HEK293) and orthogonal methods (e.g., transwell permeability assays). Perform kinetic analyses (Km, Vmax) to identify saturable uptake mechanisms. Publish negative results with full methodological transparency to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.